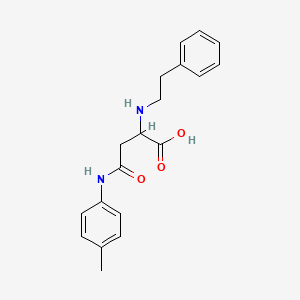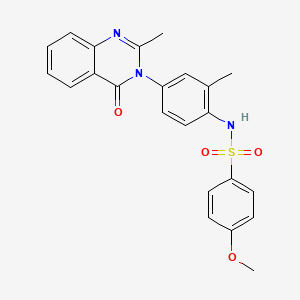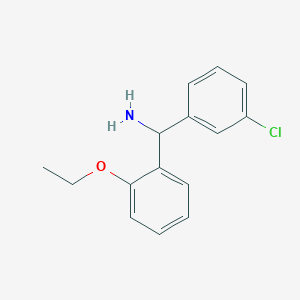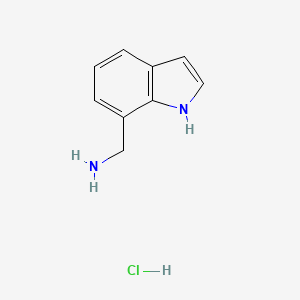
2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex processes designed to introduce specific functional groups that contribute to the desired biological activity. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor, showcases the intricate steps involved in producing compounds with potential anticancer activity (Zhou et al., 2008). Another example includes the synthesis of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, where X-ray crystal structure analysis plays a crucial role in understanding the compound’s conformation (Deng et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography to determine the arrangement of atoms within a compound. This information is critical for understanding the interaction of the compound with biological targets. For instance, the structural analysis of a fluorinated benzamide derivative provided insights into its potential as a neuroleptic agent (Mukherjee, 1991).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds can include their reactivity and stability under different conditions. This knowledge is essential for developing effective and safe pharmaceuticals. The synthesis and reactivity of various benzamide derivatives, as explored in the literature, highlight the versatility of these compounds in chemical transformations (Mamedov et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are fundamental for the formulation and delivery of drugs. These properties can influence a compound's bioavailability and efficacy. Studies on the physicochemical correlations and polymorphism of fluoro-N-(pyridyl)benzamides offer valuable insights into how structural variations affect these properties (Mocilac et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, metabolic stability, and potential for bioactivation, are crucial for the therapeutic potential of compounds. For example, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provided insight into its metabolic pathways, highlighting the importance of understanding a compound's chemical behavior in vivo (Gong et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Metabolism of Flumatinib : Flumatinib, a derivative similar in structure to the requested compound, undergoes extensive metabolism in humans, producing metabolites via N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study highlights the complex metabolic pathways of such compounds, which are crucial for their development and therapeutic application (Gong et al., 2010).
Crystal Structure Analysis : Detailed crystal structure analysis of risperidone chloride and its derivatives offers insights into the molecular conformation, stability, and potential interactions with biological targets. These structural insights are foundational for designing more effective and selective compounds (Wang & Pan, 2006).
Therapeutic Applications and Biological Activity
Serotonin 1A Receptors in Alzheimer's Disease : A fluorinated derivative acts as a selective serotonin 1A receptor imaging probe, demonstrating decreased receptor densities in Alzheimer's disease patients. This application highlights the potential of fluorinated derivatives in diagnosing and understanding the progression of neurological disorders (Kepe et al., 2006).
Antitumor and Antimicrobial Activities : Enaminones derived from related structures have been synthesized and evaluated for their antitumor and antimicrobial activities, showcasing the broad potential of such compounds in developing new therapeutic agents (Riyadh, 2011).
Inhibition of Iron Corrosion : Derivatives of piperidine, closely related to the requested compound, have been studied for their effectiveness in inhibiting the corrosion of iron, indicating their potential industrial applications beyond medical research (Kaya et al., 2016).
Mécanisme D'action
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Pharmacokinetics
The presence of the fluorine atom might enhance its metabolic stability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities
Analyse Biochimique
Biochemical Properties
It is known that piperidine derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds, hydrophobic interactions, or even covalent bonds . The presence of halogen, carboxyl, nitro, or methyl groups on the compound can increase its reactivity .
Cellular Effects
The cellular effects of 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide are also not fully elucidated. It is known that piperidine derivatives can have a wide range of effects on cells. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . They can also have antimicrobial, anticancer, and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of piperidine derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that the effects of piperidine derivatives can vary with different dosages . These effects can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that piperidine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERTYCLZEVBTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)
![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)


![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)
![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)




![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)
